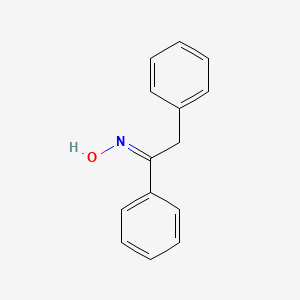

Potassium;(4-phenylphenyl) sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of potassium sulfate compounds typically involves the reaction of potassium salts with sulfuric acid derivatives or direct synthesis from elemental potassium and sulfur dioxide in a controlled environment. For instance, the synthesis of potassium 4-nitrophenyl sulfate, a compound with structural similarities, was reported to crystallize in an orthorhombic system, indicating a specific crystallization pattern that might be relevant for the synthesis of related compounds like Potassium;(4-phenylphenyl) sulfate (Brandão et al., 2005).

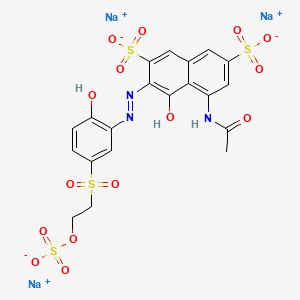

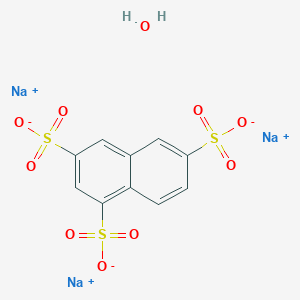

Molecular Structure Analysis

The molecular structure of potassium sulfate compounds is characterized by the arrangement of potassium ions and sulfate groups. For example, the structure of potassium 4-nitrophenyl sulfate shows the potassium ion surrounded by eight oxygen atoms from six different p-nitrophenyl sulfate anions, suggesting a complex interaction pattern that stabilizes the crystal structure (Sierosławski et al., 2004). Such detailed structural insights are critical for understanding the physical and chemical properties of potassium;(4-phenylphenyl) sulfate.

Chemical Reactions and Properties

Chemical properties of potassium sulfate compounds are influenced by the reactivity of the sulfate group and the potassium ion. The sulfate group is known for its ability to participate in various chemical reactions, including esterification and substitution reactions, which could be relevant for modifying or functionalizing compounds similar to Potassium;(4-phenylphenyl) sulfate. Studies on similar compounds, like potassium p-nitrophenyl sulfate, offer insights into potential reactivity patterns, such as the formation of dimers and the stabilization of the crystal structure through π–π stacking interactions (Sierosławski et al., 2004).

Physical Properties Analysis

The physical properties of potassium sulfate compounds, such as solubility, melting point, and crystal structure, can vary significantly depending on the molecular structure. For instance, the crystal structure of potassium sulfate (K2SO4) was studied at various temperatures, revealing an orthorhombic space group and temperature-dependent lattice constants (Ojima et al., 1995). Such studies are essential for understanding the behavior of potassium sulfate compounds under different conditions.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Potassium (4-phenylphenyl) sulfate has shown potential in environmental applications. For instance, potassium persulfate was used effectively as an oxidant for the degradation of pollutants such as 4-chloro-3-methylphenol in pressurized hot water and supercritical water, demonstrating good oxidation efficiencies and low total organic carbon content under optimized conditions (Kronholm et al., 2001). This highlights its potential in wastewater treatment, although challenges like corrosion and the presence of high sulfate concentrations need further research.

Agricultural Applications

Potassium (4-phenylphenyl) sulfate is also crucial in agriculture. For instance, its rapid and complete dissolution in water makes potassium sulfate a valuable resource in agricultural farming as a potash fertilizer. The purification process can remove insoluble content, and additives like sodium tripolyphosphate (STPP)/urea phosphate (UP) can significantly enhance the dissolution rate, making it more effective for use in agriculture (Li et al., 2019). Additionally, the potential of substituting expensive potassium fertilizers with natural deposits of feldspars bearing rocks was explored, indicating economic benefits and improved physical and chemical soil conditions when combined with organic amendments (Labib et al., 2012).

Industrial Applications

In the industrial sector, the exploration of potassium (4-phenylphenyl) sulfate in the context of potassium-based batteries has been noteworthy. Potassium-based batteries, like potassium-ion batteries (PIBs) and post-potassium-ion batteries (post-PIBs), are considered promising alternatives to lithium-ion batteries for large-scale energy storage due to their economic value and abundance. However, they are still in the early stages of research and face challenges that need to be addressed for further application (Yao & Zhu, 2020).

Biofortification and Nutritional Studies

The compound's role in biofortification has been studied, with the aim of increasing the concentration of potassium in edible portions of crops to address hidden hunger and related non-communicable diseases such as hypertension and cardiac disorders. Agronomic biofortification, which involves the use of mineral fertilizers to increase the concentration of a target mineral in crops, showed promising results in increasing dietary intake of potassium, especially in underutilized vegetables in Ghana (Adu et al., 2018).

Eigenschaften

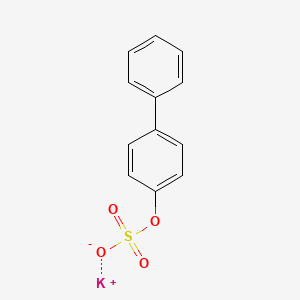

IUPAC Name |

potassium;(4-phenylphenyl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULZWJPOJVBDEU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9KO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Biphenylyl Sulfate Potassium Salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)

![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)

![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)